N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a propan-2-yloxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of Benzamide Structure: The benzamide structure is formed through the reaction of the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Shares the benzothiazole core but lacks the methoxyphenyl and propan-2-yloxy groups.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Contains a benzothiazole core with different substituents.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and propan-2-yloxy groups enhances its potential interactions with biological targets and its overall stability .
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H22N2O3S/c1-15(2)29-18-8-6-7-16(13-18)23(27)25-20-14-17(11-12-21(20)28-3)24-26-19-9-4-5-10-22(19)30-24/h4-15H,1-3H3,(H,25,27) |
InChI Key |
KMKLTJRNVKZSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.